1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Lipophilicity Drug-likeness Scaffold optimization

Constructing congeneric SAR series around the pyrazolone-3-carboxylic acid scaffold requires precise control of lipophilicity and hydrogen-bonding profiles. This N1-ethyl analog (XLogP3 -0.3) delivers a controlled single-methylene increment over the N1-methyl parent (XLogP3 -0.7), while avoiding the steric bulk of N1-phenyl derivatives. • Single HBD ensures tautomeric homogeneity for reproducible assay data • Free carboxylic acid enables direct parallel amide coupling without ester hydrolysis • Available in 100 mg to 10 g quantities for fragment screening through hit follow-up

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 143392-60-3
Cat. No. B129135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS143392-60-3
Synonyms1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-5-oxo-(9CI)
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(=N1)C(=O)O
InChIInChI=1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11)
InChIKeyIOGMIKDINGXSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Procurement-Grade Profile


1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 143392-60-3) is a heterocyclic building block belonging to the 4,5-dihydro-1H-pyrazole-3-carboxylic acid (pyrazolone-3-carboxylic acid) family. It features a pyrazole ring bearing a 5-oxo group, a 3-carboxylic acid handle, and an N1-ethyl substituent, yielding the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol [1]. The compound is supplied as a research intermediate by Enamine Ltd. (catalog EN300-79435) and distributed by FUJIFILM Wako, with a specified purity of ≥95% . Its computed XLogP3 of −0.3 places it at an intermediate lipophilicity between the more polar N1-methyl (−0.7) and the more lipophilic N1-phenyl (−0.08) congeners within this scaffold class [2]. This compound serves as a versatile synthetic handle for amide, ester, and heterocycle-fused derivative libraries in medicinal chemistry and agrochemical discovery programs.

Pyrazolone-3-carboxylic acid scaffold for N1-alkyl SAR library construction

Free carboxylic acid enables direct amide and ester coupling without hydrolysis

Single hydrogen-bond donor locks tautomeric form for reproducible reactivity

Why N1-Ethyl Cannot Replace N1-Methyl, N1-H, or N1-Phenyl Analogs


Within the pyrazolone-3-carboxylic acid scaffold family, the N1 substituent governs three critical parameters that directly affect downstream synthetic utility and biological profile: (i) lipophilicity (LogP), which influences membrane permeability, organic-phase partitioning, and chromatographic behavior; (ii) the number of hydrogen-bond donors (HBD), which determines intermolecular interaction capacity; and (iii) conformational flexibility reflected in rotatable bond count. The N1-ethyl substituent on the target compound (CAS 143392-60-3) confers a computed XLogP3 of −0.3 [1], representing a >0.4 log unit increase in lipophilicity over the N1-methyl analog (XLogP3 −0.7) [2], while avoiding the high logP and steric bulk of the N1-phenyl derivative (ACD/LogP −0.08, MW 204.2) . Conversely, the N1-unsubstituted parent (CAS 71173-77-8) possesses two HBDs (ACD/LogP −1.59) , which fundamentally alters its hydrogen-bonding profile versus the single HBD of all N1-alkylated congeners. These property differences translate to distinct solubility, reactivity, and biological recognition profiles that preclude direct generic substitution without altering experimental outcomes in a synthetic sequence or screening cascade.

  • N1‑Methyl

    Lower lipophilicity may shift organic-phase partitioning and membrane penetration outcomes.

  • N1‑H Parent

    Additional HBD enables tautomerism, risking mixtures that complicate synthesis and assays.

  • N1‑Phenyl

    Steric bulk and higher logP may alter reactivity and binding-site accommodation in screening.

Quantitative Differentiation Against In-Class Comparators


Lipophilicity (XLogP3) Differentiation from N1-Methyl and N1-Phenyl

The target compound (N1-ethyl) exhibits a computed XLogP3 of −0.3, positioning it between the more hydrophilic N1-methyl analog (XLogP3 −0.7) and the more lipophilic N1-phenyl analog (ACD/LogP −0.08) [1]. This difference of approximately 0.4 log units versus the methyl analog is quantitatively meaningful: in the context of Lipinski's Rule of Five, a ΔLogP of 0.4 can shift predicted membrane permeability and oral absorption probability, and in chromatographic method development, it corresponds to a meaningful shift in reversed-phase retention time [2]. The N1-H parent compound (ACD/LogP −1.59) is substantially more polar by >1.2 log units , confirming that any N-alkylation markedly increases lipophilicity, with ethyl providing an intermediate increment between methyl and phenyl.

Lipophilicity
Head-to-head

Target: XLogP3 −0.3 vs. N1‑methyl −0.7 (Δ +0.4) vs. N1‑phenyl −0.08 vs. N1‑H −1.59

Intermediate lipophilicity for balanced partitioning control in synthesis and screening

Computed XLogP3; confirmatory logD measurement advised

Lipophilicity Drug-likeness Scaffold optimization

Molecular Weight and Heavy Atom Count Between Methyl and Phenyl Series

With a molecular weight of 156.14 g/mol and 11 heavy atoms, the target N1-ethyl compound occupies a size window that is incrementally larger than the N1-methyl analog (142.11 g/mol, 10 heavy atoms) and substantially smaller than the N1-phenyl analog (204.18 g/mol, 15 heavy atoms) [1][2]. In fragment-based drug discovery (FBDD), the 'Rule of Three' guidelines (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3) are used to evaluate fragment quality; the ethyl analog remains well within these boundaries [3]. The N1-phenyl analog exceeds 200 Da and adds significant steric bulk (15 heavy atoms vs. 11), which can limit its suitability as a minimal fragment starting point while being appropriate for later-stage lead optimization. The N1-H parent (128.09 g/mol) is the smallest member of the series but lacks the N-substituent that stabilizes the 5-pyrazolone tautomeric form [4].

Molecular Weight
Head-to-head

156.14 g/mol, 11 heavy atoms Δ +14.03 vs. N1‑methyl

Controlled methylene increment supports systematic N1‑chain SAR exploration

Molecular weight Fragment-based drug discovery Lead optimization

Rotatable Bond Count and Conformational Flexibility vs. N1-Methyl

The target compound possesses two rotatable bonds (the C–N bond connecting the ethyl group to N1, and the C–C bond of the carboxylic acid), compared to only one rotatable bond in the N1-methyl analog (the carboxylic acid C–C bond alone) [1][2]. This additional torsional degree of freedom increases the number of accessible low-energy conformations. In computational docking and molecular dynamics simulations, an extra rotatable bond can enable better induced-fit accommodation within a binding pocket, potentially improving the probability of identifying a hit during virtual screening [3]. The N1-phenyl analog also has two rotatable bonds, but the phenyl ring introduces restricted rotational profiles and π-stacking interactions not present with the ethyl group. The N1-H parent has one rotatable bond .

Rotatable Bonds
Head-to-head

Target: 2 rot. bonds vs. N1‑methyl: 1 vs. N1‑phenyl: 2 (different rotational profile)

Additional torsional degree may improve conformational sampling in docking studies

Computed from SMILES; molecular dynamics validation recommended

Conformational flexibility Ligand-receptor fit Molecular complexity

Hydrogen-Bond Donor Count: Tautomeric Homogeneity vs. N1-H Parent

All N1-alkylated and N1-arylated congeners in this scaffold class possess a single hydrogen-bond donor (the carboxylic acid O–H), whereas the N1-unsubstituted parent (CAS 71173-77-8) bears two HBDs (carboxylic acid O–H plus the pyrazole N–H) [1]. This N–H group in the parent compound enables lactam–lactim tautomerism, which can complicate both analytical characterization and synthetic transformations by generating mixtures of tautomeric species under various pH and solvent conditions [2]. N1-alkylation with an ethyl group locks the compound into the 5-oxo (pyrazolone) tautomeric form, ensuring a single, well-defined chemical species [3]. This stability is essential for reproducible reaction outcomes in amide coupling, esterification, and heterocycle-forming reactions.

H‑Bond Donors
Class-level

1 HBD (carboxylic acid) vs. N1‑H parent: 2 HBD (includes pyrazole N–H)

Locked 5‑oxo tautomer ensures a single, well-defined chemical species

N1‑alkylation eliminates lactam–lactim tautomerism that affects N1‑H analogs

Hydrogen bonding Tautomerism Solubility

Boiling Point and Thermal Handling vs. Methyl and Phenyl Analogs

The target N1-ethyl compound has a predicted boiling point of 288.9 ± 23.0 °C at 760 mmHg, compared to 279.7 ± 23.0 °C for the N1-methyl analog [1]. The approximately 9 °C higher boiling point of the ethyl derivative is consistent with the larger molecular surface area and increased van der Waals interactions conferred by the additional methylene group. Both N1-alkylated compounds are substantially more volatile than the N1-phenyl analog (375.1 ± 25.0 °C) , which is consistent with the significant mass increase of the phenyl series. The predicted density of the target compound is 1.5 ± 0.1 g/cm³ [1].

Boiling Point
Head-to-head

288.9 ± 23.0 °C

Moderately higher than N1‑methyl, reducing evaporative loss during solvent removal

Predicted at 760 mmHg (ACD/Labs or EPISuite)

Thermal stability Purification Volatility

Carboxylic Acid vs. Ethyl Ester: Direct Amide Coupling Advantage

The target compound is the free carboxylic acid, whereas a closely related catalog item—ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 58607-90-2)—is the corresponding ethyl ester . The ester has a melting point of 178 °C and a predicted boiling point of 362.4 °C, along with a predicted pKa of 11.84 for the pyrazole N–H (when N1-unsubstituted) . In amide coupling and bioconjugation workflows, the free acid can be directly activated (e.g., with HATU, EDC/HOBt) and coupled to an amine nucleophile, eliminating the saponification step required when starting from the ester. In one class-level study on pyrazole-3-carboxylic acid derivatives, the free acid form was directly converted to amide derivatives via the acid chloride intermediate in 69% yield [1]. Avoiding a hydrolysis step reduces the synthetic sequence by one operation and eliminates potential decarboxylation or epimerization side reactions that can occur under basic hydrolysis conditions.

Synthetic Efficiency
Class-level

Free acid → direct amide coupling (1 step) vs. ethyl ester → requires hydrolysis (2 steps)

Eliminates ester saponification, reducing cumulative yield loss in library synthesis

Acid chloride method: 69% yield reported for analogous pyrazole-3-carboxylic acid

Synthetic efficiency Amide coupling Protecting group strategy

Procurement-Relevant Application Scenarios


N1-Alkyl SAR Library Synthesis for Lead Optimization

When constructing a congeneric series to probe the effect of N1-substituent size and lipophilicity on target binding, the ethyl analog serves as the logical second point after the methyl parent. Its XLogP3 of −0.3 (vs. −0.7 for methyl) and MW of 156.14 (vs. 142.11) provide a controlled, single-methylene increment [1]. The free carboxylic acid enables direct parallel amide coupling with diverse amine libraries in a single synthetic step, avoiding the added hydrolysis required with the ethyl ester form [2]. The single HBD ensures tautomeric homogeneity, which is critical for reproducible biological assay data .

Agrochemical Intermediate for Amides and Hydrazides

Pyrazole-3-carboxylic acid derivatives are established intermediates in the synthesis of insecticidal anthranilic diamides (e.g., chlorantraniliprole analogs), as described in PCT publication WO 01/070671 [1]. The N1-ethyl substitution provides enhanced lipophilicity relative to the N1-H or N1-methyl variants, which can improve the foliar uptake and cuticular penetration of the final agrochemical product [2]. The target compound is structurally aligned with the dihydropyrazole carboxylic acid intermediates claimed in US patent application US20100029950A1 for insecticide preparation .

Azo Coupling Component with Tunable Absorption

Pyrazolone-3-carboxylic acids are classic coupling components in azo dye synthesis [1]. Research on carboxylic pyrazolone-based heterocyclic dyes has demonstrated that the λmax of the resulting dyes depends on the substituents on the pyrazolone ring; N-alkyl substitution (such as ethyl) stabilizes the desired 5-pyrazolone tautomer required for efficient diazo coupling [2]. Compared to methyl pyrazolone dyes, N-ethyl pyrazolone carboxylic acid-based dyes are expected to show bathochromic shifts due to the electron-donating effect of the larger alkyl group, a trend documented in comparative studies on pyrazolone dye substituent effects .

Rule-of-Three-Compliant Fragment for FBDD

The target compound (MW 156.14, XLogP3 −0.3, HBD 1, HBA 4) satisfies all 'Rule of Three' criteria for fragment screening libraries (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3, though HBA is borderline at 4) [1]. Its intermediate lipophilicity and single carboxylic acid handle make it amenable to fragment growing and merging strategies, where the acid group can be elaborated into amides, esters, or heterocycles. The N1-ethyl group provides a hydrophobic contact point for initial binding without introducing the excessive size or π-stacking complexity of an aryl substituent [2]. The compound is commercially available from Enamine (catalog EN300-79435) in quantities from 100 mg to 10 g, supporting both initial fragment screening and hit follow-up .

Application
Selection Property
Validation Focus
N1‑Alkyl SAR library construction
Intermediate LogP and MW for controlled methylene-based variation
Parallel amide coupling efficiency and tautomeric homogeneity
Agrochemical amide/hydrazide intermediate
Enhanced lipophilicity for foliar uptake potential
Cuticular penetration and insecticidal activity profiling
Azo dye coupling component
N‑alkyl stabilized 5‑pyrazolone tautomer
Bathochromic shift and absorption-wavelength tuning
Fragment-based drug discovery (FBDD)
Rule-of-Three compliant fragment profile
Fragment linking and growth potential in lead optimization
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